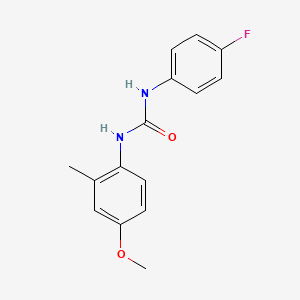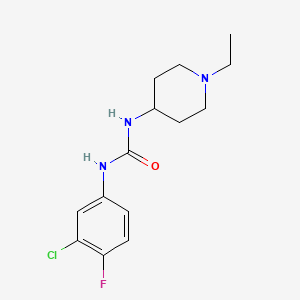![molecular formula C18H16N4O B5342885 2-[(4-quinolin-3-yl-1H-pyrrolo[2,3-b]pyridin-6-yl)amino]ethanol](/img/structure/B5342885.png)
2-[(4-quinolin-3-yl-1H-pyrrolo[2,3-b]pyridin-6-yl)amino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-quinolin-3-yl-1H-pyrrolo[2,3-b]pyridin-6-yl)amino]ethanol, also known as QPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a kinase inhibitor that targets a specific enzyme called protein kinase CK2, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.
作用機序
2-[(4-quinolin-3-yl-1H-pyrrolo[2,3-b]pyridin-6-yl)amino]ethanol exerts its pharmacological effects by inhibiting the activity of protein kinase CK2, which is a serine/threonine kinase that regulates various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of CK2 by this compound leads to the activation of the tumor suppressor protein p53, which induces apoptosis in cancer cells. Moreover, this compound has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound induces apoptosis by activating the p53 pathway and inhibiting the AKT/mTOR pathway. Moreover, this compound has been reported to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). In inflammatory cells, this compound reduces the production of pro-inflammatory cytokines and chemokines by inhibiting the NF-κB signaling pathway. Additionally, this compound has been shown to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of 2-[(4-quinolin-3-yl-1H-pyrrolo[2,3-b]pyridin-6-yl)amino]ethanol is its specificity towards protein kinase CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. Moreover, this compound has been shown to have low toxicity and good pharmacokinetic properties, which make it a promising candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
将来の方向性
There are several future directions for the research on 2-[(4-quinolin-3-yl-1H-pyrrolo[2,3-b]pyridin-6-yl)amino]ethanol. One of the areas of interest is the development of this compound derivatives with improved pharmacokinetic properties and higher potency towards protein kinase CK2. Moreover, the combination of this compound with other anticancer agents or anti-inflammatory drugs may enhance its therapeutic efficacy. Additionally, the role of this compound in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease needs to be further investigated. Finally, the use of this compound as a tool for studying the role of protein kinase CK2 in various cellular processes may lead to the discovery of novel therapeutic targets for various diseases.
合成法
The synthesis of 2-[(4-quinolin-3-yl-1H-pyrrolo[2,3-b]pyridin-6-yl)amino]ethanol involves a multistep procedure that starts with the reaction of 4-quinolinecarboxaldehyde and 6-bromo-1H-pyrrolo[2,3-b]pyridine to form an intermediate compound. This intermediate is then treated with sodium borohydride and acetic acid to obtain the final product, this compound. The yield of this synthesis method is around 50%, and the purity of the product can be improved by using various purification techniques such as column chromatography and recrystallization.
科学的研究の応用
2-[(4-quinolin-3-yl-1H-pyrrolo[2,3-b]pyridin-6-yl)amino]ethanol has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammatory disorders, and neurodegenerative diseases. The inhibition of protein kinase CK2 by this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Moreover, this compound has been reported to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
2-[(4-quinolin-3-yl-1H-pyrrolo[2,3-b]pyridin-6-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c23-8-7-19-17-10-15(14-5-6-20-18(14)22-17)13-9-12-3-1-2-4-16(12)21-11-13/h1-6,9-11,23H,7-8H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKFGFMKVRTNQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC(=NC4=C3C=CN4)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(4-fluoro-2-methylphenyl)sulfonyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5342815.png)
![benzyl N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]leucinate](/img/structure/B5342820.png)
![7-(cyclopropylcarbonyl)-N~4~-[(4-methylpyridin-2-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5342828.png)
![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetamide](/img/structure/B5342836.png)
![N-[(1R*,2R*)-2-hydroxycyclohexyl]-5-(phenoxymethyl)-N-propyl-1H-pyrazole-3-carboxamide](/img/structure/B5342844.png)
![ethyl 1-[3-(3-methoxyphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5342845.png)
![7-(3-hydroxy-4-methoxybenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5342855.png)


![4-benzyl-5-{1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5342879.png)

![1-[(cis-4-aminocyclohexyl)methyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one dihydrochloride](/img/structure/B5342889.png)
![3-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-ethylpropanamide](/img/structure/B5342899.png)
![2-{[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}-8-methoxyquinoline](/img/structure/B5342902.png)